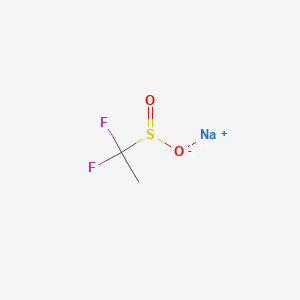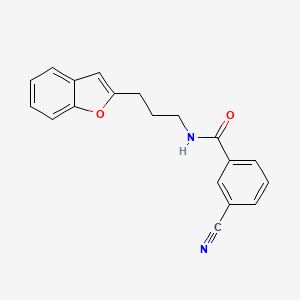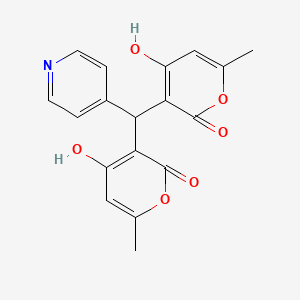
Sodium 1,1-difluoroethanesulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1,1-difluoroethanesulfinate, also known as Baran DFES Reagent, Baran Difluoroethylation Reagent, DFES-Na Reagent, Sodium 1,1-difluoroethylsulfinate, is a chemical compound with the empirical formula C2H3F2NaO2S . It has a molecular weight of 152.10 . This reagent was developed by the Baran Group and is one of several reagents for the direct alkylation of heterocycles .
Molecular Structure Analysis
The SMILES string representation of this compound is [Na+].CC(F)(F)S([O-])=O . The InChI representation is 1S/C2H4F2O2S.Na/c1-2(3,4)7(5)6;/h1H3,(H,5,6);/q;+1/p-1 .Chemical Reactions Analysis
This compound is used in C-C Bond Formation and Fluorinations . It acts as a catalyst in C-H Activation . It is also used as a diversification reagent .Physical And Chemical Properties Analysis
This compound is a solid . It has a melting point of over 300°C .Aplicaciones Científicas De Investigación
Two-Step Conversion of Carboxylic Esters into Distally Fluorinated Ketones
- Sodium 1,1-difluoroethanesulfinate has been utilized in synthesizing distally fluorinated ketones. This process involves the cleavage of cyclopropane rings in the presence of copper(ii) acetate catalyst and sodium triflinate, resulting in fluorinated ketones. This application demonstrates the potential of this compound in fluoroalkylation reactions, contributing to the synthesis of various fluorinated compounds (Konik et al., 2017).
Trifluoromethylation and Related Reactions
- Sodium trifluoromethanesulfinate, a related compound to this compound, is widely used for trifluoromethylation. This method is particularly valuable for introducing trifluoromethyl groups into various substrates, enhancing their chemical and metabolic stability. Such transformations have significant implications in pharmaceutical and agricultural applications (Guyon et al., 2017).
Sodium-Ion Battery Research
- Sodium bis(trifluoromethanesulfonyl)imide, closely related to this compound, has been explored as a salt in sodium-ion batteries. Its thermal stability and electrochemical performance make it a promising candidate for battery applications, highlighting the broader potential of sodium-based compounds in energy storage solutions (Xia et al., 2013).
Electrophilic Trifluoromethylthiolation at Room Temperature
- Sodium trifluoromethanesulfinate is used as a trifluoromethylthiolating reagent under metal-free conditions. This application extends to the modification of indole derivatives, pyrroles, and enamines, demonstrating the versatility of sodium-based sulfinate in organic synthesis (Bu et al., 2017).
Safety and Hazards
Sodium 1,1-difluoroethanesulfinate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It has hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .
Relevant Papers One relevant paper mentions that this compound can be used as a fluoroalkylation reagent, resulting in the corresponding fluorinated ketones .
Mecanismo De Acción
Target of Action
Sodium 1,1-difluoroethanesulfinate is primarily used as a reagent in chemical reactions . Its primary targets are organic compounds, specifically heterocycles . The role of this compound is to facilitate the direct alkylation of these heterocycles .
Mode of Action
The this compound interacts with its targets by appending a 1,1-difluoroethyl group . This interaction results in the formation of fluorinated heteroarylether bioisosteres .
Biochemical Pathways
The biochemical pathway affected by this compound involves the direct alkylation of heterocycles . The downstream effects of this pathway include the creation of fluorinated heteroarylether bioisosteres .
Result of Action
The molecular effect of this compound’s action is the formation of a 1,1-difluoroethyl group . On a cellular level, this can lead to the creation of fluorinated heteroarylether bioisosteres .
Propiedades
IUPAC Name |
sodium;1,1-difluoroethanesulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4F2O2S.Na/c1-2(3,4)7(5)6;/h1H3,(H,5,6);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUVUSSCQUHHFC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(F)(F)S(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F2NaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1422738-67-7 |
Source


|
| Record name | sodium 1,1-difluoroethane-1-sulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-yl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2565515.png)
![4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide](/img/structure/B2565517.png)


![Ethyl 3-[4-(methylsulfanyl)phenoxy]benzenecarboxylate](/img/structure/B2565523.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide](/img/structure/B2565524.png)

![3-(3,4-dimethoxyphenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2565529.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2565532.png)
![3-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2565533.png)

![2-chloro-N-methyl-N-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]quinoline-4-carboxamide](/img/structure/B2565537.png)
![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2565538.png)